

Fura-4F pentapotassium: confirming findings from previous studies

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Compound of Interest

Compound Name: *Fura-4F pentapotassium*

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Fura-4F Pentapotassium: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Fura-4F pentapotassium** with alternative calcium indicators, supported by experimental data and detailed protocols. This analysis confirms and expands upon findings from previous studies, offering a valuable resource for selecting the appropriate tool for intracellular calcium measurement.

Fura-4F pentapotassium is a cell-impermeant, ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium ions. As a derivative of the widely used Fura-2, Fura-4F possesses distinct characteristics that make it a suitable alternative for specific experimental contexts, particularly those involving high calcium concentrations.

Performance Comparison of Calcium Indicators

The selection of a calcium indicator is critical for the accurate measurement of intracellular calcium dynamics. The following table summarizes the key performance characteristics of **Fura-4F pentapotassium** and compares it with other commonly used calcium indicators.

Indicator	Dissociation Constant (Kd)	Excitation (Ca ²⁺ -free / Ca ²⁺ -bound)	Emission (Ca ²⁺ -free / Ca ²⁺ -bound)	Quantum Yield	Key Features
Fura-4F	~770 nM[1][2]	~366 nm / ~336 nm[1]	~511 nm[1]	Data not available	Lower affinity than Fura-2, suitable for high Ca ²⁺ concentrations; Ratiometric. [1]
Fura-2	~145 nM[1]	~380 nm / ~340 nm[3]	~510 nm[3]	~0.23 (Ca ²⁺ -bound)	High affinity, widely used for resting Ca ²⁺ levels; Ratiometric; Relatively resistant to photobleaching.[1][3]
Indo-1	~230 nM	~346 nm (single excitation)	~475 nm / ~401 nm	Data not available	Ratiometric (emission shift); Prone to photobleaching.[1]
Fluo-4	~345 nM[4]	~494 nm (single excitation)	~516 nm	~0.14 (Ca ²⁺ -bound)[5]	High fluorescence increase upon Ca ²⁺ binding; Non-ratiometric.[4]

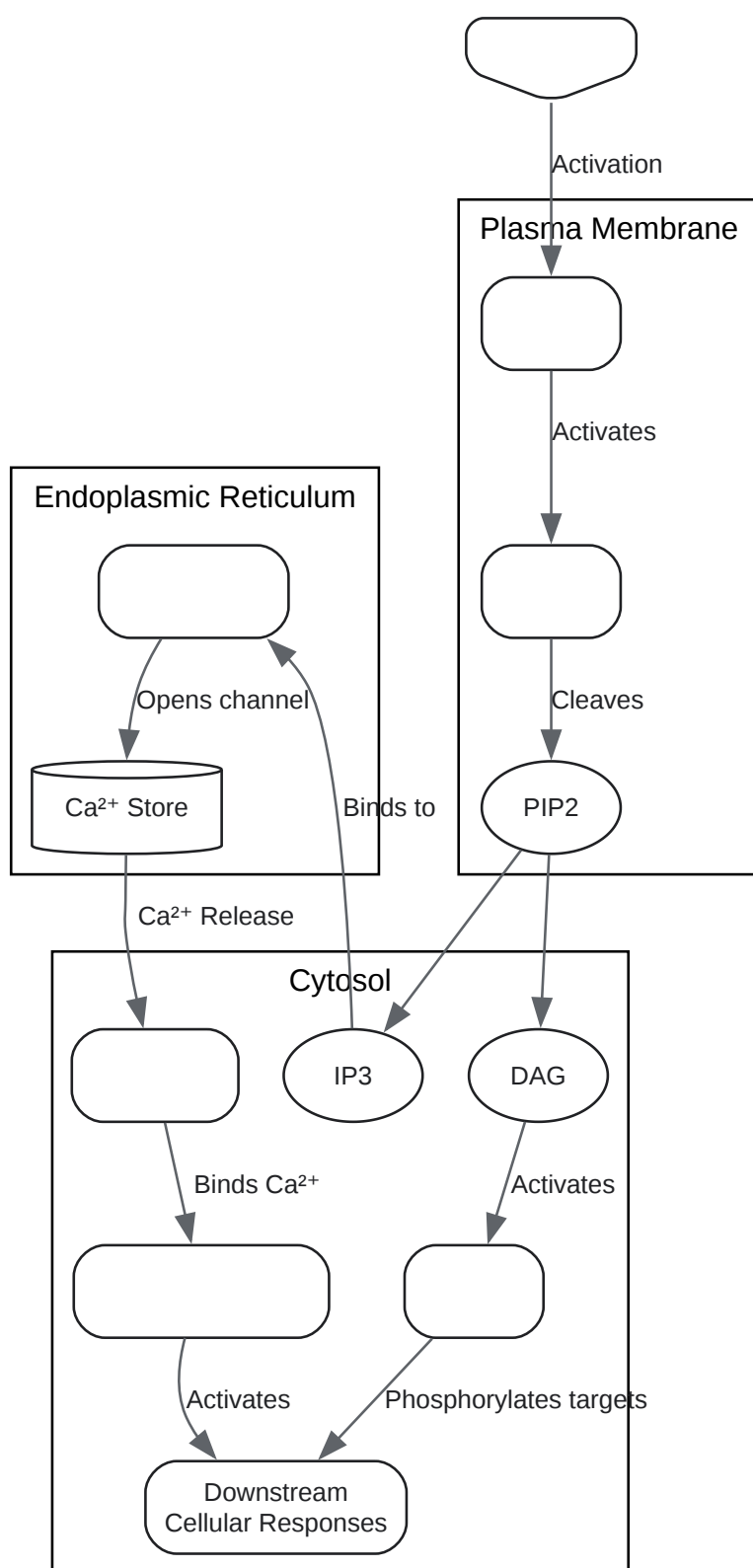
Key Findings from Comparative Studies

Previous research has highlighted several key differences between Fura-4F and its parent compound, Fura-2. One study directly comparing the two in cardiomyocytes found that Fura-4F exhibits a narrower dynamic range but a more rapid response to changes in Ca^{2+} concentration.[6] This faster response time can be advantageous for tracking rapid calcium transients. The lower affinity (higher K_d) of Fura-4F makes it less prone to saturation in environments with high calcium concentrations, which would overwhelm a high-affinity indicator like Fura-2.[1][2]

While specific quantitative data for the quantum yield and photostability of Fura-4F are not readily available in the literature, its structural similarity to Fura-2 suggests comparable, though not identical, performance in these areas. Fura-2 is known for its relative resistance to photobleaching, a desirable characteristic for time-lapse imaging.[1]

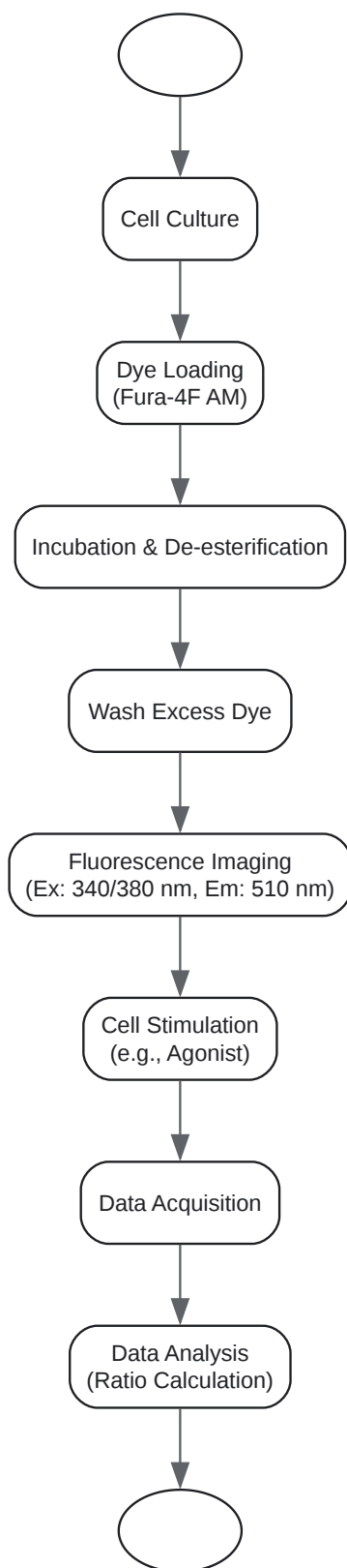
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which Fura-4F is used, the following diagrams illustrate a typical calcium signaling pathway and the general experimental workflow for intracellular calcium measurement.



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Gq-coupled GPCR signaling pathway leading to intracellular calcium release.



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Experimental workflow for intracellular calcium imaging.

Experimental Protocols

The following is a generalized protocol for measuring intracellular calcium using the cell-permeant acetoxymethyl (AM) ester form of Fura-4F. This protocol can be adapted for various cell types and experimental setups.

Reagents and Solutions

- Fura-4F AM (acetoxymethyl ester): Prepare a stock solution (e.g., 1 mM) in anhydrous dimethyl sulfoxide (DMSO).
- Pluronic F-127: A 20% (w/v) stock solution in DMSO can aid in the dispersion of the AM ester in aqueous media.
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer: Ensure the buffer is at the appropriate pH (typically 7.2-7.4) and temperature for your cells.
- Probenecid (optional): An anion-exchange transport inhibitor that can reduce the leakage of the de-esterified dye from the cells. Prepare a stock solution in a suitable solvent.

Cell Loading Procedure

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
- Loading Solution Preparation:
 - Dilute the Fura-4F AM stock solution into the physiological buffer to the final working concentration (typically 1-5 μ M).
 - To aid in dye loading, pre-mix the Fura-4F AM with an equal volume of Pluronic F-127 solution before diluting in the buffer.
 - If using, add probenecid to the final loading solution.
- Dye Loading:
 - Remove the cell culture medium and wash the cells once with the physiological buffer.

- Add the Fura-4F AM loading solution to the cells.
- Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and temperature may need to be determined empirically for each cell type.
- Washing and De-esterification:
 - After incubation, remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.
 - Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for complete de-esterification of the Fura-4F AM by intracellular esterases.

Fluorescence Imaging

- Microscope Setup: Use a fluorescence microscope equipped with a light source capable of exciting at 340 nm and 380 nm, and a filter set to collect emission at approximately 510 nm. [7] A camera with sufficient sensitivity and temporal resolution is also required.
- Image Acquisition:
 - Acquire a baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and recording the corresponding emission intensities.
 - Introduce the experimental stimulus (e.g., agonist, ionophore) to the cells.
 - Continue to acquire ratiometric images at a defined time interval to monitor the changes in intracellular calcium concentration.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation for each time point.
 - The change in this ratio over time reflects the change in intracellular calcium concentration.

- For quantitative measurements, a calibration can be performed using calcium standards and ionophores to convert the fluorescence ratio to absolute calcium concentrations.

Conclusion

Fura-4F pentapotassium serves as a valuable tool for researchers studying intracellular calcium signaling, particularly in scenarios where high calcium concentrations are anticipated. Its lower affinity and rapid response kinetics offer distinct advantages over higher-affinity probes like Fura-2. By understanding its performance characteristics in comparison to other indicators and employing optimized experimental protocols, researchers can confidently utilize Fura-4F to generate robust and reliable data, thereby advancing our understanding of the intricate role of calcium in cellular physiology and disease.

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